

Key Pharmacological Data of SAR7334

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Compound Focus: **SAR7334**

Cat. No.: S002564

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For a quick reference, this table summarizes the core pharmacological characteristics of **SAR7334**.

Property	Description / Value
Biological Role	Potent inhibitor of Diacylglycerol (DAG)-sensitive TRPC cation channels [1]
Primary Target	TRPC6 channel [2]
Other Targets (Selectivity)	TRPC7 (IC ₅₀ = 226 nM), TRPC3 (IC ₅₀ = 282 nM). No significant activity on TRPC4/5 [3] [2].

| **Potency (IC₅₀)** | • Ca²⁺ influx assay: **9.5 nM** [2] • Patch-clamp (currents): **7.9 nM** [4] | | **Solubility** | Soluble in DMSO (up to 100 mM) and water (up to 100 mM) [2]. | | **Storage** | Store at -20°C [2]. |

Established Experimental Protocols

Researchers commonly use the following methods to study **SAR7334**'s effects. You can include these as standardized protocols in your support center.

Calcium Influx Assay (FLIPR)

This protocol is used to determine the IC₅₀ of **SAR7334** and confirm its inhibition of TRPC6-mediated calcium entry.

- **Cell Preparation:** Use HEK293 cells stably expressing human TRPC6 channels. Seed the cells on black-walled, clear-bottom, poly-D-lysine-coated 96-well plates [3].
- **Dye Loading:** Load cells with a calcium-sensitive fluorescent dye like Fluo-4 AM (e.g., 4 μM) in an assay buffer for about 60 minutes at room temperature [3].
- **Compound Application:** After dye loading, add various concentrations of **SAR7334** (e.g., from 1 nM to 10 μM) to the cells and incubate for a set period (e.g., 10 minutes) [3].
- **Channel Activation & Measurement:** Activate TRPC6 channels by adding an agonist like 1-oleoyl-2-acetyl-sn-glycerol (OAG, 50 μM). Measure the resulting intracellular calcium ([Ca²⁺]_i) flux in real-time using a Fluorometric Imaging Plate Reader (FLIPR) [3] [4].
- **Data Analysis:** Calculate the percentage inhibition of the OAG-induced calcium signal for each concentration of **SAR7334** and determine the IC₅₀ value [3].

Whole-Cell Patch-Clamp Recording

This method provides direct electrophysiological evidence of **SAR7334**'s potency in blocking TRPC6 ion currents.

- **Cell Preparation:** Use a cell line (like HEK293) expressing TRPC6 channels [3].
- **Electrophysiology:** Establish the whole-cell patch-clamp configuration. To isolate TRPC6 currents, a voltage-ramp protocol (e.g., from -100 mV to +100 mV over 50 ms) is often applied every 2-4 seconds [3].
- **Compound Application:** After recording stable baseline TRPC6 currents (activated by OAG or other agonists), apply **SAR7334** to the extracellular solution. A concentration of **100 nM** is expected to substantially block the currents [4].
- **Data Analysis:** Plot the normalized current amplitude against the concentration of **SAR7334** to determine the IC₅₀ value [3].

Assessing Cytoprotective Effects via Western Blot

This protocol is used to demonstrate the functional consequence of TRPC6 inhibition—the induction of cytoprotective autophagy.

- **Cell Treatment:** Treat relevant cells (e.g., human proximal tubular cells HK-2 or primary bronchial epithelial cells) with **SAR7334**. In a model of oxidative stress induced by H₂O₂, a **12-hour pretreatment** with **SAR7334** has been used [5] [6].

- **Inhibition of Autophagic Degradation:** Co-treat cells with lysosomal inhibitors such as **Chloroquine (CQ, 20 μ M)** or **Bafilomycin A1 (BAF, 100 nM)** for several hours before harvesting. This allows for the assessment of "autophagic flux" by measuring the accumulation of LC3-II protein [5].
- **Protein Analysis:** Perform Western Blotting using an antibody against **LC3**. An increase in the lipidated form, **LC3-II**, in the presence of lysosomal inhibitors indicates that **SAR7334** promotes a genuine increase in autophagic activity (autophagic flux) [5].

Troubleshooting Common Issues

Here are answers to potential frequently asked questions (FAQs) that users might have.

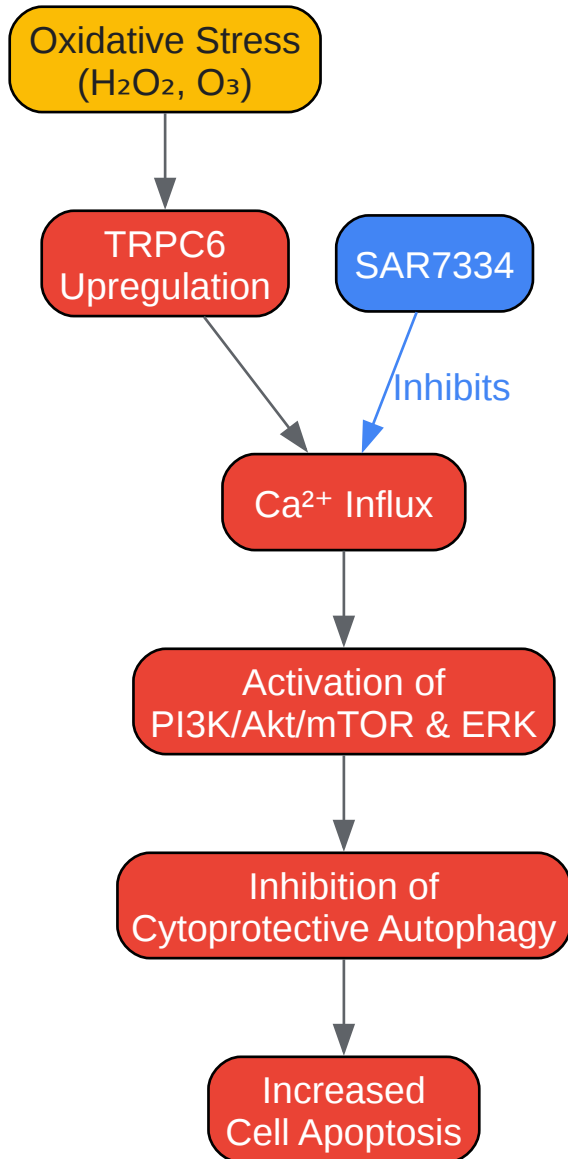
- **Q1: The inhibitory effect of SAR7334 in my calcium assay is weaker than expected. What could be wrong?**
 - **A:** First, verify the solubility and storage conditions of your stock solution. Ensure it is in DMSO and stored at -20°C . Second, confirm that the TRPC6 channels in your experimental system are primarily activated by the DAG pathway (e.g., using OAG), as **SAR7334** is specifically a DAG-sensitive inhibitor [1] [2].
- **Q2: My Western Blot shows a high level of LC3-II even without SAR7334 treatment. How can I interpret this correctly?**
 - **A:** A basal level of LC3-II is normal. To conclusively demonstrate that **SAR7334** enhances autophagy, you must measure **autophagic flux**. Repeat your experiment including groups treated with both **SAR7334** and a lysosomal inhibitor like Chloroquine or Bafilomycin A1. A further increase in LC3-II in the "**SAR7334** + inhibitor" group compared to the "inhibitor only" group confirms that **SAR7334** is boosting the autophagic process [5].

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in **SAR7334**'s function, as described in the search results.

TRPC6 Inhibition in Oxidative Stress

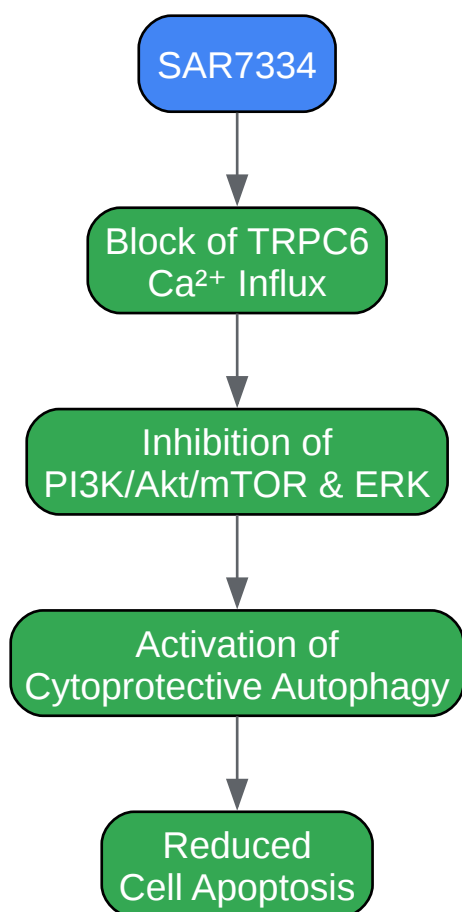
This diagram shows how **SAR7334** inhibits the TRPC6-mediated pro-inflammatory and cell death signaling pathway triggered by oxidative stress [5] [6].



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Cytoprotective Pathway Activation

This diagram illustrates the protective cellular pathway that is promoted when **SAR7334** inhibits TRPC6, leading to reduced cell death [5].



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